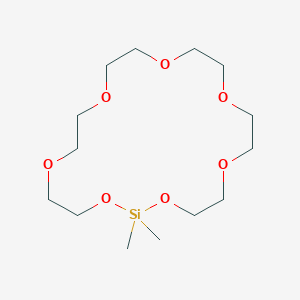
1,1-Dimethylsila-20-crown-7
Übersicht
Beschreibung
“1,1-Dimethylsila-20-crown-7” is a chemical compound with the molecular formula C14H30O7Si . It is also known as “2,2-Dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane” and belongs to the family of organosilane esters .
Synthesis Analysis
The synthesis of various silacrown ethers, including “1,1-Dimethylsila-20-crown-7”, involves the reaction of alkoxysilanes with polyethylene glycols (PEG) through a process called transesterification . This process has been used to create a variety of silacrown ethers, which have shown promising properties such as enhanced solubility and phase-transfer catalysis .
Molecular Structure Analysis
The molecular structure of “1,1-Dimethylsila-20-crown-7” consists of 14 carbon atoms, 30 hydrogen atoms, 7 oxygen atoms, and 1 silicon atom . The molecular weight is 338.47 g/mol .
Chemical Reactions Analysis
“1,1-Dimethylsila-20-crown-7” is known for its complexing properties for potassium and ammonium ions . It has been used in the production of membrane optodes, which are spectroscopically investigated in the range of 350-700 nm .
Wissenschaftliche Forschungsanwendungen
Ion-Selective Optodes
1,1-Dimethylsila-20-crown-7 has been identified as a complexing agent for potassium and ammonium ions. It has been used in membrane optodes for spectroscopic investigations. These optodes demonstrate sensitivity to both potassium and ammonium ions, making them relevant for biological fluid analysis under certain conditions (Polster et al., 1995).
Intercalation Materials for Potentiometric Sensors
Studies have explored the intercalation of similar dimethylsila-crown ethers into layered silicates for developing potentiometric sensors. These sensors are designed for the detection of alkali ions, demonstrating the application of such compounds in electrochemical sensing technologies (Ruiz-Hitzky et al., 2018).
Functional Hybrid Materials for Electrodes
1,1-Dimethylsila-20-crown-7, when entrapped in polysiloxane matrices, forms functional hybrid materials. These materials are suitable for the development of bulk-modified electrodes, showing long-term stability and robustness in the potentiometric detection of alkali metal ions. This application highlights the compound's potential in creating sensitive and durable electroanalytical devices (Colilla et al., 2010).
Self-Sorting of Daisy Chain Pseudorotaxanes
Research involving self-sorting behavior of crown ether/secondary ammonium ion hetero-[c2]daisy chain pseudorotaxanes indicates potential use in the creation of complex molecular structures. Such structures could have implications in the development of new materials and complex molecular systems (Zheng et al., 2014).
Complexation with Metal Ions
There's research indicating the synthesis and interaction of dimethyl crown ethers with metal ions, demonstrating the compound's potential in forming complexes with various metal ions. This property can be crucial in areas like catalysis and materials science (Nakatsuji et al., 1984).
Safety And Hazards
When handling “1,1-Dimethylsila-20-crown-7”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Future research directions could involve the development of new structures of silacrown ethers, including “1,1-Dimethylsila-20-crown-7”, and their conformational analysis . These new materials may possess ionophoric properties that could lead to advancements in various applications after polymerization .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O7Si/c1-22(2)20-13-11-18-9-7-16-5-3-15-4-6-17-8-10-19-12-14-21-22/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYIGBCONYDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCOCCOCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylsila-20-crown-7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



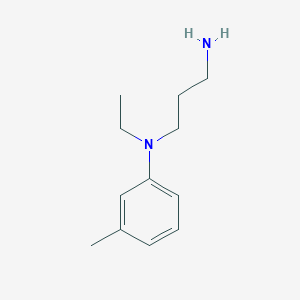
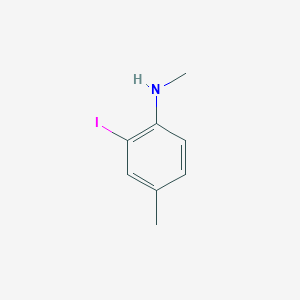
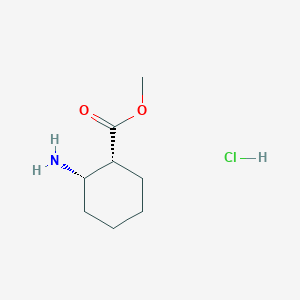
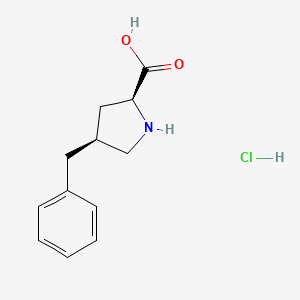
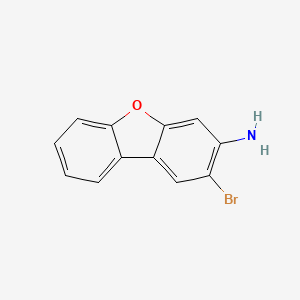
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)
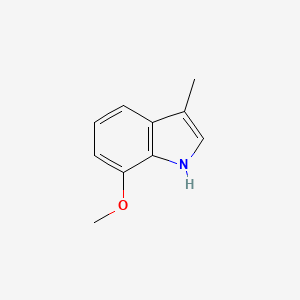
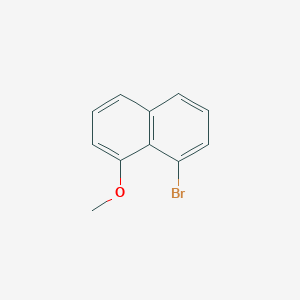
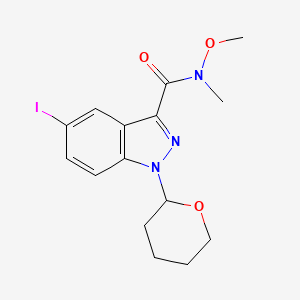
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
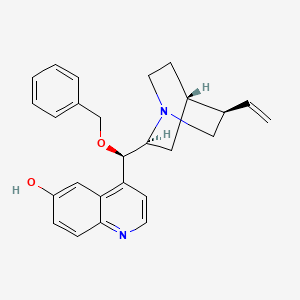
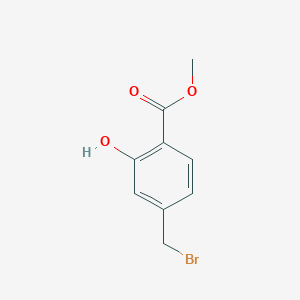
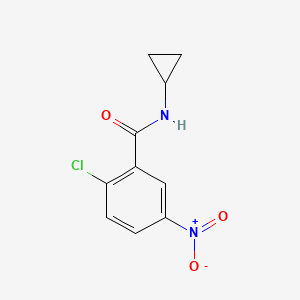
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)